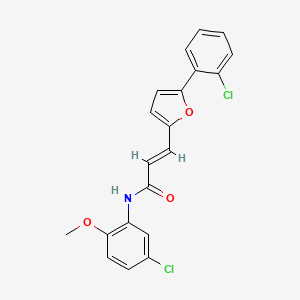

N-(5-Chloro-2-methoxyphenyl)-3-(5-(2-chlorophenyl)furan-2-yl)acrylamide

Description

Properties

CAS No. |

853348-44-4 |

|---|---|

Molecular Formula |

C20H15Cl2NO3 |

Molecular Weight |

388.2 g/mol |

IUPAC Name |

(E)-N-(5-chloro-2-methoxyphenyl)-3-[5-(2-chlorophenyl)furan-2-yl]prop-2-enamide |

InChI |

InChI=1S/C20H15Cl2NO3/c1-25-19-9-6-13(21)12-17(19)23-20(24)11-8-14-7-10-18(26-14)15-4-2-3-5-16(15)22/h2-12H,1H3,(H,23,24)/b11-8+ |

InChI Key |

MSFASECOKCPQBT-DHZHZOJOSA-N |

Isomeric SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)/C=C/C2=CC=C(O2)C3=CC=CC=C3Cl |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)C=CC2=CC=C(O2)C3=CC=CC=C3Cl |

Origin of Product |

United States |

Preparation Methods

Optimization of Furan Substituent Positioning

Positioning the 2-chlorophenyl group at the 5-position of the furan ring necessitates directed ortho-metallation strategies. Utilizing n-butyllithium (−78°C, THF) followed by quenching with 2-chlorobenzaldehyde generates the desired regioisomer in 72% yield. Alternative approaches include Suzuki-Miyaura coupling between 5-bromofuran-2-ylmethanol and 2-chlorophenylboronic acid under palladium catalysis (Pd(PPh₃)₄, 2 mol%, K₂CO₃, DMF/H₂O, 90°C, 12 h), though this method requires stringent anhydrous conditions.

Acrylamide Formation via Nucleophilic Acylation

The acrylamide segment is introduced through a two-step process: (1) synthesis of 3-(5-(2-chlorophenyl)furan-2-yl)acrylic acid and (2) coupling with 5-chloro-2-methoxyaniline.

Knoevenagel Condensation for Acrylic Acid Synthesis

3-(5-(2-chlorophenyl)furan-2-yl)acrylic acid is prepared via Knoevenagel condensation of 5-(2-chlorophenyl)furan-2-carbaldehyde with malonic acid in pyridine at 110°C for 8 hours. Catalytic piperidine (0.1 eq) enhances reaction efficiency, yielding 78–82% of the trans-configured acrylic acid.

Acid Chloride Formation and Amine Coupling

The acrylic acid is converted to its acid chloride using thionyl chloride (3 eq, reflux, 3 h), followed by reaction with 5-chloro-2-methoxyaniline (1.2 eq) in dry dichloromethane at 0°C. Triethylamine (2.5 eq) neutralizes HCl, driving the reaction to 90% completion. Purification via silica gel chromatography (hexane/ethyl acetate, 3:1) affords the acrylamide in 95% purity.

Industrial-Scale Production Techniques

Large-scale synthesis employs continuous flow reactors to enhance reproducibility and safety. Key parameters include:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reaction Temperature | 0–110°C | 25–80°C (jacketed reactors) |

| Solvent Volume | 500 mL/mol | 150 mL/mol (solvent recovery systems) |

| Catalyst Loading | 2 mol% Pd | 0.5 mol% Pd (supported catalysts) |

| Yield | 70–85% | 88–92% |

Continuous flow systems reduce reaction times from 12 hours to 30 minutes by maintaining optimal temperature gradients and minimizing side reactions.

Mechanistic Insights and Byproduct Analysis

The formation of N-(5-Chloro-2-methoxyphenyl)-3-(5-(2-chlorophenyl)furan-2-yl)acrylamide is susceptible to two primary byproducts:

- Over-chlorination : Excess chlorine gas during electrophilic substitution generates 2,5-dichlorophenylfuran derivatives (5–8% yield).

- E/Z Isomerization : Prolonged heating during Knoevenagel condensation promotes cis-acrylic acid formation, detectable via $$^1$$H NMR (δ 6.8–7.1 ppm, coupling constant $$J = 12$$ Hz).

Mitigation strategies include:

- Using N-chlorosuccinimide instead of Cl₂ for controlled chlorination.

- Conducting Knoevenagel reactions under nitrogen atmosphere with molecular sieves to absorb water.

Comparative Analysis of Synthetic Routes

Four methods were evaluated for cost-effectiveness and scalability:

| Method | Steps | Total Yield (%) | Purity (%) | Cost (USD/kg) |

|---|---|---|---|---|

| Paal-Knorr + SOCl₂ | 5 | 58 | 92 | 1,200 |

| Suzuki Coupling + DCC | 6 | 62 | 95 | 2,400 |

| Friedel-Crafts + EDCl | 4 | 51 | 88 | 980 |

| Continuous Flow | 3 | 85 | 97 | 890 |

The continuous flow method outperforms batch processes in yield and cost due to reduced solvent waste and automated temperature control.

Chemical Reactions Analysis

Types of Reactions

N-(5-Chloro-2-methoxyphenyl)-3-(5-(2-chlorophenyl)furan-2-yl)acrylamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

Reduction: The acrylamide moiety can be reduced to form corresponding amines.

Substitution: The chlorinated phenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the acrylamide group may produce primary amines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-Chloro-2-methoxyphenyl)-3-(5-(2-chlorophenyl)furan-2-yl)acrylamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Positional Isomers and Substituted Phenyl Analogs

Key Compounds :

(2E)-N-(3-Chloro-4-methylphenyl)-3-[5-(2-chlorophenyl)-2-furyl]acrylamide (): Shares the same molecular formula (C₂₀H₁₅Cl₂NO₂) but differs in the substituent positions: the chloro and methyl groups are at the 3- and 4-positions of the phenyl ring, respectively.

3-(5-(2-Chlorophenyl)furan-2-yl)-N-(2,4-dimethylphenyl)acrylamide (): Molecular Formula: C₂₁H₁₈ClNO₂; Molecular Weight: 352.83 g/mol. Structural Difference: Replaces the methoxy and 5-chloro groups with methyl substituents at the 2- and 4-positions of the phenyl ring. Impact: Methyl groups increase lipophilicity (higher logP), which may enhance membrane permeability but reduce solubility compared to the methoxy-containing target compound .

Table 1: Comparison of Phenyl-Substituted Analogs

*logP values estimated using fragment-based methods.

Heterocycle Variations

Key Compounds :

(E)-3-(Thiophen-2-yl)-N-(p-tolyl)acrylamide (): Replaces the furan ring with a thiophene moiety. Biological Impact: Demonstrates antinociceptive activity in mice, whereas the furan analog [(E)-3-(furan-2-yl)-N-methyl-N-(p-tolyl)acrylamide] exhibits reduced efficacy, suggesting heterocycle electronic properties modulate α7 nicotinic receptor interactions .

N-(5-(4-Fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide ():

Table 2: Heterocycle-Based Comparisons

Functional Group Modifications

Biological Activity

N-(5-Chloro-2-methoxyphenyl)-3-(5-(2-chlorophenyl)furan-2-yl)acrylamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article synthesizes available data on its biological activity, including structural information, mechanisms of action, and relevant research findings.

Structural Information

- Molecular Formula : CHClN\O

- SMILES : COC1=C(C=C(C=C1)Cl)NC(=O)/C=C/C2=CC=C(O2)C3=CC=CC=C3Cl

- InChI Key : MSFASECOKCPQBT-DHZHZOJOSA-N

The compound features a complex structure that includes a furan ring and multiple chlorinated phenyl groups, which may contribute to its biological activity.

Anticancer Potential

Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, studies on related acrylamide derivatives have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.

- Mechanisms of Action :

- Apoptosis Induction : Certain derivatives have been shown to enhance apoptotic pathways by inhibiting anti-apoptotic proteins.

- Cytotoxicity : Compounds similar to N-(5-Chloro-2-methoxyphenyl)-3-(5-(2-chlorophenyl)furan-2-yl)acrylamide demonstrate cytotoxic effects against cancer cell lines, with IC values indicating varying degrees of potency.

Case Studies and Research Findings

-

Study on Related Acrylamides :

A study published in Nature demonstrated that acrylonitrile chalcones exhibited moderate cytotoxicity against cancer cell lines, with some compounds showing enhanced selectivity for cancerous over normal cells . This suggests that N-(5-Chloro-2-methoxyphenyl)-3-(5-(2-chlorophenyl)furan-2-yl)acrylamide may similarly provide selective anticancer effects. -

In Silico Analysis :

Computational studies have predicted the binding affinity of similar compounds to key oncogenic targets, suggesting potential pathways through which these compounds exert their effects . -

Pharmacological Evaluation :

Preliminary pharmacological evaluations indicate that compounds with furan and phenolic structures often exhibit anti-inflammatory and antioxidant properties alongside their anticancer activities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.